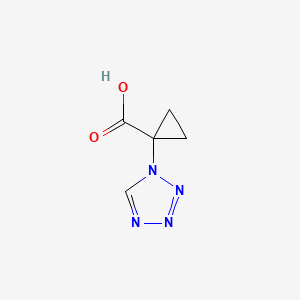

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid

Description

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid (CAS: 1565108-36-2) is a cyclopropane derivative featuring a tetrazole ring directly attached to the cyclopropane backbone. Its molecular formula is C₅H₆N₄O₂, with a molecular weight of 154.13 g/mol. The compound combines the structural rigidity of the cyclopropane ring with the electron-deficient tetrazole moiety, which is often employed as a bioisostere for carboxylic acids in medicinal chemistry .

Properties

IUPAC Name |

1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c10-4(11)5(1-2-5)9-3-6-7-8-9/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWYPPMAEGLPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the cyclopropane carboxylic acid. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another approach uses the powerful diazotizing reagent FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions . Industrial production methods may involve microwave-assisted reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization, which may contribute to its biological activity . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s tetrazole group contrasts with triazole () or benzodioxin () substituents in analogs.

- Cyclopropane Rigidity : All analogs share the cyclopropane ring, which imposes conformational constraints that may enhance target affinity but reduce solubility due to increased hydrophobicity.

Physicochemical Properties

Key Insight : The target compound’s lower molecular weight and tetrazole group may favor better solubility than bulkier analogs, though experimental validation is needed.

Biological Activity

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid (CAS Number: 1955554-93-4) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the results of various studies focusing on its biological activity.

- Molecular Formula : C5H6N4O2

- Molecular Weight : 154.13 g/mol

- IUPAC Name : 1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid

The compound features a tetrazole ring attached to a cyclopropane carboxylic acid, which is significant for its biological interactions.

Tetrazole compounds are known for their ability to interact with various enzymes and proteins. The specific interactions of this compound include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Binding Interactions : It likely binds to biomolecules, influencing cellular functions and gene expression.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that tetrazole derivatives possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against standard and clinical strains of bacteria .

- Cytotoxicity : Studies evaluating cytotoxic effects on human cancer cell lines (such as A549 and Caco-2) have indicated that some tetrazole derivatives exhibit low cytotoxicity (IC50 > 100 µM), suggesting a potential for therapeutic applications without harming normal cells .

Antimicrobial Studies

A notable study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound. The findings are summarized in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid | S. epidermidis | 2 - 16 |

| Reference Compound (Ciprofloxacin) | S. epidermidis | 8 - 16 |

The results indicate that the compound shows promising activity against clinical strains of bacteria, potentially outperforming standard antibiotics .

Cytotoxicity Evaluation

In another study assessing cytotoxicity against cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | >100 |

| Caco-2 | >100 |

| HaCaT | >100 |

These results suggest that the compound does not significantly affect normal cell viability while potentially targeting cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.